3-Butene-1,2-diol

Übersicht

Beschreibung

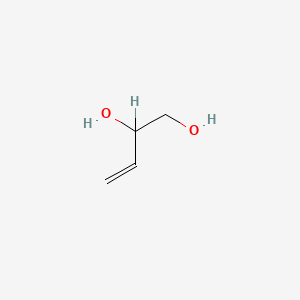

It is a metabolite of 1,3-butadiene and serves as a precursor for synthesizing various chiral building blocks . This compound is characterized by the presence of both an alkene and two hydroxyl groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Butene-1,2-diol can be synthesized through the hydrolysis of 1,2-epoxy-3-butene in the presence of epoxide hydrolases . Another method involves the deoxydehydration (DODH) of erythritol using a continuous flow procedure . This process involves high temperatures (225–275 °C) and moderate pressure, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow setups, which offer advantages such as improved reaction control and scalability . The use of biobased feedstocks like erythritol is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Heck Coupling Reactions

3-Butene-1,2-diol serves as a chiral synthon in palladium-catalyzed Heck reactions, enabling stereoselective C–C bond formation.

Table 1: Heck Reaction Outcomes with Diverse Coupling Partners

Key findings:

-

Electron-rich aryl halides (e.g., 4-bromoanisole) preserve enantiopurity better than electron-deficient partners due to reduced radical stabilization .

-

Reactions proceed via oxidative addition of Pd⁰ to the aryl halide, followed by alkene insertion and β-hydride elimination .

Dynamic Kinetic Asymmetric Transformation (DYKAT)

The palladium-catalyzed DYKAT of 3,4-epoxy-1-butene to (2R)-3-butene-1,2-diol is a scalable industrial process:

Table 2: Optimized DYKAT Conditions

| Catalyst Loading (mol %) | Solvent System | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 0.025 | H₂O/THF (1:1) | 40 | 84 | 85 | |

| 0.1 | H₂O/CH₃CN (2:1) | 30 | 76 | 87 |

Mechanistic insights:

-

The reaction involves simultaneous epoxide ring-opening and stereochemical inversion, enabled by a chiral palladium catalyst .

-

Water acts as a nucleophile and cosolvent, suppressing oligomer formation .

Enzyme Inactivation

This compound irreversibly inactivates coenzyme B₁₂-dependent diol dehydratase via radical-mediated coenzyme destruction:

Table 3: Inactivation Parameters

| Enzyme | Inactivator | Products Formed | Half-life (min) | Reference |

|---|---|---|---|---|

| Holodiol dehydratase | This compound | Cob(II)alamin, 5'-deoxyadenosine | 2.5 | |

| Holodiol dehydratase | 3-Butyne-1,2-diol | Cob(II)alamin, acrolein | 1.8 |

Key observations:

-

Inactivation occurs without catalytic turnover, generating stabilized allylic radicals that disrupt coenzyme B₁₂'s adenosylcobalamin structure .

-

Reactivation requires ATP and adenosylcobalamin, confirming apoenzyme integrity is preserved .

Epoxidation and Peroxide Formation

Computational studies reveal temperature-dependent reactivity in epoxidation pathways:

Table 4: Epoxidation Thermodynamics

| Reaction Step | Activation Energy (kJ/mol) | Optimal Temperature (K) | Reference |

|---|---|---|---|

| Epoxide ring-opening | 92.3 | 283 | |

| Peroxide decomposition | 75.6 | 298 |

Notable outcomes:

-

Lower temperatures (283 K) favor high yields by minimizing side reactions like acrolein formation .

-

Peroxide intermediates decompose to 2-butene-1,4-diol and furan derivatives under thermal stress.

Derivatization for Analytical Detection

This compound is derivatized with 2-bromopyridine-5-boronic acid (BPBA) for LC/ESI–MS analysis:

Table 5: Derivatization Efficiency

| Solvent | Reaction Time (min) | Peak Area (×10⁶) | Reference |

|---|---|---|---|

| Acetonitrile | 30 | 2.50 | |

| Methanol | 30 | 2.29 |

Optimized conditions:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

3-Butene-1,2-diol serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic additions and substitutions. This compound is particularly valuable for synthesizing chiral compounds, which are essential in the pharmaceutical industry.

Comparison with Related Compounds

| Compound | Structure Type | Key Application |

|---|---|---|

| (S)-3-Butene-1,2-diol | Chiral | Synthesis of chiral pharmaceuticals |

| (R)-3-Butene-1,2-diol | Chiral | Intermediate for biologically active compounds |

| 1,2-Butanediol | Structural isomer | Solvent and antifreeze |

| 3-Butene-1,2-dione | Oxidized form | Precursor for various chemical syntheses |

Biological Applications

Enzymatic Studies

In biological research, this compound is used as a substrate in enzymatic studies to elucidate the mechanisms of various hydrolases and oxidases. Its interaction with enzymes helps researchers understand biochemical pathways and enzyme kinetics .

Potential Drug Development

The compound is being investigated for its potential use in drug development. Its ability to form chiral centers makes it a candidate for synthesizing enantiomerically pure pharmaceuticals, which are crucial for efficacy and safety in medical treatments.

Industrial Applications

Polymer Production

this compound is utilized in the production of polymers where chirality plays a significant role. The compound's reactivity allows it to be incorporated into polymer chains, enhancing the material properties required for specific industrial applications .

Hazardous Agent Considerations

While this compound has beneficial applications, it is also classified as a hazardous agent. Studies indicate that exposure can lead to changes in urine and liver function in animal models. Therefore, safety measures must be implemented when handling this compound in industrial settings .

Case Studies

Study on Metabolites

Research has shown that this compound is a major metabolite of 1,3-butadiene, commonly used in synthetic rubber production. The metabolic pathways involving this compound have implications for understanding exposure risks and potential health effects related to industrial chemicals .

Exploratory Study on VOCs

An exploratory study highlighted the significance of this compound as a volatile organic compound (VOC) potentially linked to lung cancer biomarkers. Although further verification is needed, this research opens avenues for investigating the compound's role in health diagnostics .

Wirkmechanismus

The mechanism of action of 3-butene-1,2-diol involves its conversion into various reactive intermediates. For instance, it can be oxidized to form hydroxymethylvinyl ketone, which acts as a Michael acceptor . This intermediate can then participate in various nucleophilic addition reactions, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

- 1,2-Butanediol

- 1,3-Butanediol

- 2,3-Butanediol

- Butane-1,4-diol

Comparison: 3-Butene-1,2-diol is unique due to the presence of both an alkene and two hydroxyl groups, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts . Its ability to form chiral building blocks and reactive intermediates makes it particularly valuable in organic synthesis and industrial applications .

Biologische Aktivität

The compound 4-(4-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a novel derivative within the triazole class, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer potential, antimicrobial effects, and other relevant biological activities.

- Molecular Formula : C₁₃H₁₅FN₄S

- Molecular Weight : 278.35 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. Specifically, the compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay.

- Results indicated that the compound exhibited higher cytotoxicity against melanoma cells compared to other tested lines, with an IC50 value indicating effective inhibition of cell growth.

-

Mechanism of Action :

- The mechanism involves induction of apoptosis in cancer cells and inhibition of cell migration, suggesting potential as an antimetastatic agent. This activity was attributed to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Activity

The compound also demonstrated notable antimicrobial properties against a range of microorganisms.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Mechanistic Insights

The biological activity of 4-(4-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can be attributed to its structural features that allow it to interact with biological macromolecules. The thiol group is particularly significant as it can participate in redox reactions and form disulfide bonds, which may enhance its pharmacological profile.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary studies indicate that the compound exhibits low toxicity in vitro, but further in vivo studies are necessary to evaluate its safety comprehensively.

Eigenschaften

IUPAC Name |

but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870564 | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-06-3, 86161-40-2 | |

| Record name | 3-Butene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.